molecular formula C12H8O B8154883 2-Ethynyl-5-phenyl-furan

2-Ethynyl-5-phenyl-furan

Cat. No.: B8154883
M. Wt: 168.19 g/mol
InChI Key: LYXYAHAPBXTOES-UHFFFAOYSA-N
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Description

2-Ethynyl-5-phenyl-furan is an organic compound that belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-phenyl-furan can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a halogenated furan derivative with an ethynylated phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of furan synthesis can be applied. Industrial production often involves scalable and cost-effective methods, such as catalytic processes and continuous flow reactions, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-phenyl-furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted furans, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .

Scientific Research Applications

2-Ethynyl-5-phenyl-furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-phenyl-furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-5-phenyl-furan is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

2-Ethynyl-5-phenyl-furan is a compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the furan family of compounds, characterized by a five-membered aromatic ring containing oxygen. The ethynyl group contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that compounds with furan structures, including this compound, possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO).

  • Mechanism : The anti-inflammatory effects are believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways like MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) .

2. Antimicrobial Activity

Furan derivatives have shown promising antimicrobial properties against various pathogens. The specific activity of this compound has been explored in several studies:

  • Spectrum : It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with enzymatic functions critical for microbial survival .

3. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer potential:

  • In vitro Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .
  • Mechanism : The proposed mechanisms include the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation and increased apoptosis in tumor cells .

Case Study 1: Anti-inflammatory Effects

A study conducted by Jih-Jung Chen et al. focused on the anti-inflammatory effects of furan derivatives, including this compound. The results indicated a significant reduction in the production of inflammatory markers in human neutrophils treated with this compound .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of furan derivatives highlighted that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, demonstrating its potential as an antimicrobial agent .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX enzymes, modulation of MAPK and PPAR-γ pathways
AntimicrobialDisruption of cell membranes, interference with enzymatic functions
AnticancerInduction of apoptosis via caspase activation

Properties

IUPAC Name

2-ethynyl-5-phenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXYAHAPBXTOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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